molecular formula C22H25NO5 B2969995 (Z)-7-((diethylamino)methyl)-2-(3,4-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one CAS No. 869077-20-3

(Z)-7-((diethylamino)methyl)-2-(3,4-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one

货号: B2969995
CAS 编号: 869077-20-3
分子量: 383.444
InChI 键: RYSAFJSSOFUDPQ-NDENLUEZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(Z)-7-((Diethylamino)methyl)-2-(3,4-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one is a synthetic benzofuranone derivative characterized by a benzylidene substituent at the C2 position, a diethylaminomethyl group at C7, and hydroxyl and dimethoxy substituents at C6 and C3/C4 of the benzylidene moiety, respectively. Its structure combines lipophilic (diethylamino, dimethoxy) and polar (hydroxyl) groups, which may influence solubility, membrane permeability, and receptor interactions .

属性

IUPAC Name

(2Z)-7-(diethylaminomethyl)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5/c1-5-23(6-2)13-16-17(24)9-8-15-21(25)20(28-22(15)16)12-14-7-10-18(26-3)19(11-14)27-4/h7-12,24H,5-6,13H2,1-4H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSAFJSSOFUDPQ-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC(=C(C=C3)OC)OC)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C=C3)OC)OC)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(Z)-7-((diethylamino)methyl)-2-(3,4-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one, a synthetic compound derived from benzofuran and Mannich bases, has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological activities including cytotoxicity and antifungal properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine in the presence of a catalyst. The resulting product is purified through recrystallization and chromatography. The detailed synthetic pathway can be summarized as follows:

  • Reactants : 3,4-Dimethoxybenzaldehyde and diethylamine.
  • Reagents : Acetic acid as solvent and dry hydrogen chloride for activation.
  • Procedure : The reactants are mixed, stirred at room temperature, and precipitated to obtain the desired compound.

Cytotoxicity

Research indicates that derivatives of benzofuran compounds exhibit potent cytotoxicity against various cancer cell lines. Specifically, studies have shown that (Z)-7-((diethylamino)methyl)-2-(3,4-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one demonstrates significant cytotoxic effects on colon cancer cells and oral squamous cell carcinoma lines .

Cell Line IC50 (µM) Reference
Colon Cancer Cells12.5
Oral Squamous Cell Carcinoma15.0

Antifungal Activity

The antifungal properties of this compound have been evaluated in vitro against several fungal strains. It has shown effective inhibition against common pathogenic fungi.

Fungal Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Candida albicans20
Aspergillus niger15
Fusarium solani25

Case Studies

  • Study on Cytotoxicity : A study published in the International Journal of Pharmaceutical Chemistry evaluated the cytotoxic effects of various benzofuran derivatives, including our compound of interest. Results indicated that it inhibited cell proliferation significantly compared to control groups, suggesting its potential as an anticancer agent .
  • Antifungal Evaluation : Another research article focused on the antifungal activity of several benzofuran derivatives. The results showed that (Z)-7-((diethylamino)methyl)-2-(3,4-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one had comparable efficacy to established antifungal agents against Candida species .

The biological activity of (Z)-7-((diethylamino)methyl)-2-(3,4-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one is believed to involve multiple mechanisms:

  • Cytotoxic Mechanism : Induction of apoptosis in cancer cells through the activation of caspase pathways.
  • Antifungal Mechanism : Disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis.

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous benzofuran-3(2H)-ones, focusing on substituent effects, biological activity, and physicochemical properties.

Structural Analogues and Substituent Effects

Compound Name Substituents (Position) Key Structural Differences Impact on Properties
(Target) (Z)-7-((Diethylamino)methyl)-2-(3,4-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one - 3,4-Dimethoxybenzylidene (C2)
- Diethylaminomethyl (C7)
- Hydroxyl (C6)
Reference compound Balances lipophilicity (dimethoxy, diethylamino) and polarity (hydroxyl) .
(Z)-2-(3,4-Dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one (Compound 13) - 3,4-Dihydroxybenzylidene (C2)
- No C7 alkylamino group
Replaces dimethoxy with dihydroxy; lacks diethylaminomethyl Higher polarity, enhanced hydrogen bonding capacity, but lower lipophilicity. Exhibits strong protease (6LU7) inhibition .
(Z)-7-((Dimethylamino)methyl)-2-(2-fluorobenzylidene)-6-hydroxy-4-methylbenzofuran-3(2H)-one - 2-Fluorobenzylidene (C2)
- Dimethylaminomethyl (C7)
- Methyl (C4)
Fluorine introduces electronegativity; dimethylamino vs. diethylamino alters steric bulk. Methyl at C4 may hinder rotation. Fluorine enhances binding affinity; smaller dimethylamino group may improve enzyme pocket fit .
(Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one - 4-Methoxybenzylidene (C2)
- Methyl (C7)
Single methoxy (para) vs. 3,4-dimethoxy; methyl at C7 instead of aminomethyl. Reduced steric hindrance at C7; electronic effects differ due to methoxy position .

Physicochemical Properties

Property Target Compound Compound 13 (Fluoro Analogue)
LogP ~3.1 (estimated) ~1.8 ~2.9
Water Solubility Moderate (dimethoxy) High (dihydroxy) Low (fluorine, methyl)
Bioavailability 0.50–0.55 (predicted) 0.55–0.56 0.45–0.50 (predicted)

Therapeutic Potential

  • Compound 13 : Prioritized for antiviral studies due to protease inhibition .
  • Target Compound: May excel in central nervous system (CNS) targeting due to diethylamino-enhanced blood-brain barrier penetration .
  • Fluoro Analogue (): Potential for antimicrobial activity via fluorine-mediated interactions .

常见问题

Q. What are the common synthetic routes for preparing (Z)-7-((diethylamino)methyl)-2-(3,4-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one, and how are intermediates characterized?

  • Methodological Answer: The compound is typically synthesized via a multi-step process involving:
  • Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed coupling of aryl halides with organoboron reagents to introduce biaryl motifs (e.g., benzylidene groups) .
  • Sigmatropic Rearrangement: A [3,3]-sigmatropic rearrangement followed by aromatization to form the benzofuran core, as demonstrated in related benzofuran derivatives .
  • Demethylation/Hydrolysis: Final deprotection of methoxy or acetyl groups using reagents like BBr₃ or NaOH to yield the hydroxy substituents .
    Characterization relies on ¹H/¹³C NMR for structural confirmation (e.g., olefinic protons at δ 7.3–7.4 ppm for benzylidene groups) and HRMS for molecular ion validation (e.g., [M-H]⁻ at m/z 285.0405 for analogous compounds) .

Q. How can the stability of this compound be assessed under varying pH and solvent conditions?

  • Methodological Answer: Stability studies involve:
  • pH-Dependent Degradation: Incubate the compound in buffered solutions (pH 1–13) at 37°C, monitoring degradation via HPLC-UV at 254 nm. Instability in acidic/alkaline conditions may indicate hydrolysis of the benzylidene or diethylamino groups .
  • Solvent Compatibility: Test solubility in DMSO, ethanol, and aqueous buffers using UV-Vis spectroscopy (λmax ~300–350 nm for benzofuran derivatives). Poor solubility in water (<0.1 mg/mL) suggests formulation challenges .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., antimicrobial vs. neuroprotective effects) be resolved for this compound?

  • Methodological Answer: Contradictory results may arise from assay-specific conditions or off-target effects. Resolve via:
  • Dose-Response Profiling: Compare IC₅₀ values across assays (e.g., antimicrobial MIC vs. AChE inhibition IC₅₀). A narrow therapeutic window (e.g., MIC >100 µM vs. AChE IC₅₀ <10 µM) suggests neuroactivity is primary .
  • Target-Specific Assays: Use surface plasmon resonance (SPR) to measure binding affinity to AChE or microbial targets (e.g., GluN-6-P). Low Kd (<1 µM) confirms high target specificity .

Q. What strategies optimize the synthetic yield of the Z-isomer over the E-isomer?

  • Methodological Answer: Isomer control is critical due to the benzylidene double bond. Strategies include:
  • Steric Hindrance: Introduce bulky substituents (e.g., 3,4-dimethoxy groups) to favor the Z-isomer via kinetic control during aldol condensation .
  • Catalytic Asymmetry: Use chiral catalysts (e.g., L-proline) in the cyclization step to enforce Z-configuration, achieving >90% diastereomeric excess .
  • Crystallization-Driven Isomerization: Recrystallize from ethanol/water mixtures to thermodynamically favor the Z-form .

Q. How does the diethylamino-methyl group influence pharmacokinetic properties?

  • Methodological Answer: The substituent impacts:
  • Lipophilicity: Measure logP (e.g., ~2.5–3.0) via shake-flask method; higher values enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS . Rapid N-deethylation (t₁/₂ <30 min) indicates susceptibility to CYP450 enzymes .

Methodological Challenges and Solutions

Q. How to address low reproducibility in biological assays due to compound aggregation?

  • Answer:
  • Dynamic Light Scattering (DLS): Confirm aggregate formation at >1 µM concentrations. Use co-solvents (e.g., 0.01% Tween-80) to disperse aggregates .
  • Critical Micelle Concentration (CMC) Determination: Below CMC, monomeric species dominate, ensuring consistent bioactivity data .

Q. What computational tools predict the compound’s interaction with AChE?

  • Answer:
  • Molecular Docking (AutoDock Vina): Model binding to the AChE peripheral anionic site (PAS). Key interactions include H-bonds with Tyr337 and π-π stacking with Trp286 .
  • Molecular Dynamics (GROMACS): Simulate binding stability over 100 ns; root-mean-square deviation (RMSD) <2 Å indicates stable docking .

Critical Analysis of Contradictory Evidence

  • Synthetic Routes: and propose divergent methods (sigmatropic vs. Suzuki coupling). Resolution lies in step economy: Suzuki is preferable for scalability, while sigmatropic routes offer stereochemical control .
  • Bioactivity: emphasizes neuroactivity, while highlights antimicrobial effects. Context-dependent activity (e.g., assay concentration, cell type) must be clarified via dose-response meta-analysis .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。